![molecular formula C13H31PSn B14376591 Dibutyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 90127-32-5](/img/structure/B14376591.png)
Dibutyl[2-(trimethylstannyl)ethyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is a chemical compound that features a phosphane group bonded to a dibutyl group and a 2-(trimethylstannyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of dibutylphosphane with 2-(trimethylstannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphane oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Applications De Recherche Scientifique
Dibutyl[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dibutyl[2-(trimethylstannyl)ethyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding and subsequent chemical reactions. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the stannyl group.
2-(Tributylstannyl)thiophene: Contains a stannyl group but differs in the phosphane component.
Uniqueness
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both the phosphane and stannyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in various fields of research.
Propriétés
Numéro CAS |
90127-32-5 |
|---|---|
Formule moléculaire |
C13H31PSn |
Poids moléculaire |
337.07 g/mol |
Nom IUPAC |
dibutyl(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C10H22P.3CH3.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;3*1H3; |
Clé InChI |
MXQYGQVHWVJAMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)CC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


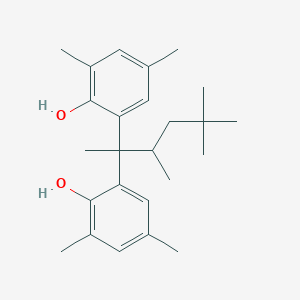
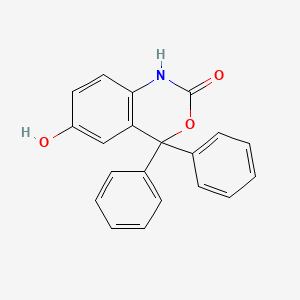
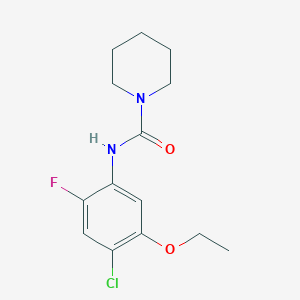
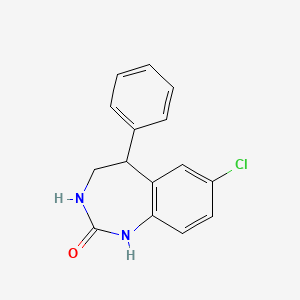
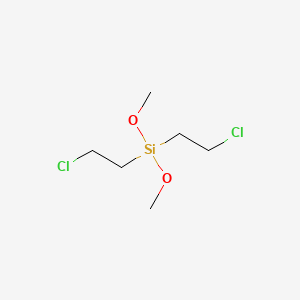
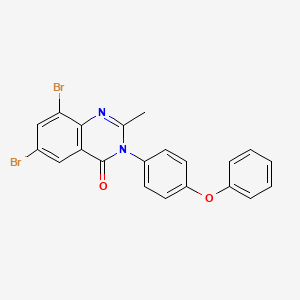
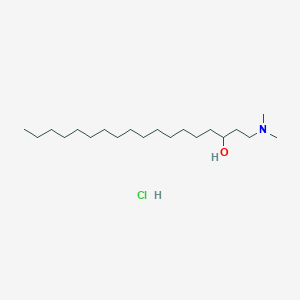
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
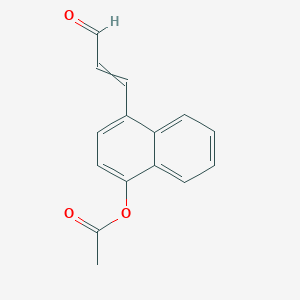
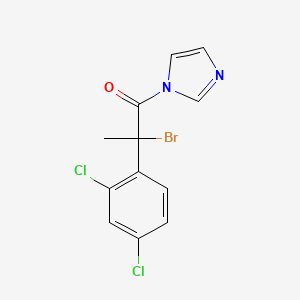
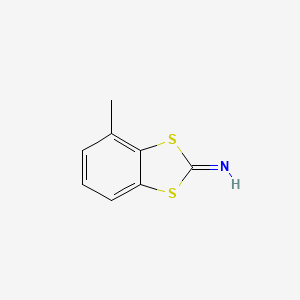
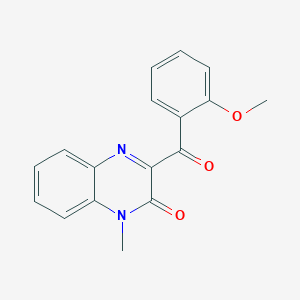
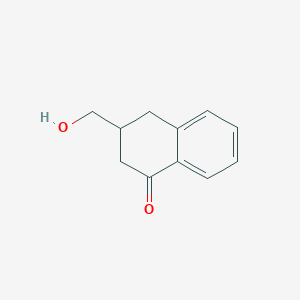
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
